molecular formula CaSO3·2H2O<br>CaSO3<br>CaO3S B084615 Calcium sulfite CAS No. 10257-55-3

Calcium sulfite

Cat. No.: B084615
CAS No.: 10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
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Description

Calcium sulfite, also known as sulfurous acid calcium salt, is a chemical compound with the formula CaSO₃. It is a white solid that exists in two crystalline forms: hemihydrate (CaSO₃·½H₂O) and tetrahydrate (CaSO₃·4H₂O). This compound is primarily known for its role in flue-gas desulfurization, a process used to remove sulfur dioxide from exhaust gases of fossil fuel power plants .

Mechanism of Action

Target of Action

Calcium sulfite, or calcium sulphite, is a chemical compound, the calcium salt of sulfite with the formula CaSO3·x(H2O) . It is most notable as the product of flue-gas desulfurization . The primary targets of this compound are sulfur dioxide (SO2) emissions from burning fossil fuels .

Mode of Action

This compound interacts with its targets through a process known as flue-gas desulfurization . When coal or other fossil fuel is burned, the byproduct is known as flue gas, which often contains SO2 . To prevent acid rain, SO2 emissions are often regulated . Sulfur dioxide is scrubbed before the remaining gases are emitted through the chimney stack . An economical way of scrubbing SO2 from flue gases is by treating the effluent with Ca(OH)2 hydrated lime or CaCO3 limestone . The idealized reactions are as follows :

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of sulfur dioxide into this compound and subsequently into gypsum . The resulting this compound oxidizes in air to give gypsum: CaSO3 + 1⁄2 O2 → CaSO4 . The gypsum, if sufficiently pure, is marketable as a building material .

Pharmacokinetics

It’s important to note that this compound’s solubility in water is 43 mg/100 mL at 18 °C , which could influence its bioavailability in aquatic environments.

Result of Action

The primary result of this compound’s action is the reduction of sulfur dioxide emissions, thereby preventing acid rain . Additionally, the process produces gypsum, a material that can be used in construction .

Action Environment

The action of this compound is heavily influenced by environmental factors. For instance, the presence of oxygen in the environment allows this compound to oxidize and form gypsum . The temperature and the presence of water also play crucial roles in the solubility and reactivity of this compound .

Biochemical Analysis

, is primarily known as a by-product of flue-gas desulfurization. It exists in two crystalline forms: hemihydrate and tetrahydrate. .

Biochemical Properties

Calcium sulfite plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One notable interaction is with sulfite oxidase, an enzyme that catalyzes the oxidation of sulfite to sulfate. This interaction is crucial for detoxifying sulfite in biological systems. Additionally, this compound can interact with proteins containing thiol groups, leading to the formation of disulfide bonds, which can alter protein structure and function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive genes. Moreover, it can impact cellular metabolism by inhibiting enzymes involved in the tricarboxylic acid cycle, thereby affecting energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions in enzymes, inhibiting their catalytic activity. For example, this compound can chelate iron ions in cytochrome P450 enzymes, leading to reduced enzyme activity. Additionally, this compound can induce the formation of reactive oxygen species (ROS), which can damage cellular components and alter gene expression. These molecular interactions highlight the compound’s potential to disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, this compound is relatively stable, but it can degrade into calcium sulfate and sulfur dioxide under certain conditions. This degradation can lead to a decrease in its biochemical activity over time. Long-term exposure to this compound has been shown to cause persistent oxidative stress in cells, leading to chronic alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, causing cellular damage and apoptosis. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, highlighting the importance of dosage in determining its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by sulfite oxidase, which converts it to sulfate. This conversion is essential for maintaining sulfite homeostasis in the body. Additionally, this compound can affect the levels of other metabolites, such as glutathione, by inducing oxidative stress. This stress can lead to the depletion of glutathione, a critical antioxidant, thereby affecting overall cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via sulfate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting their function. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with cellular components. It can localize to the mitochondria, where it can disrupt mitochondrial function by inhibiting key enzymes involved in energy production. Additionally, this compound can be found in the cytoplasm, where it can interact with cytosolic proteins and affect cellular signaling pathways. These localization patterns are critical for understanding the compound’s overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium sulfite can be synthesized by reacting sulfur dioxide with calcium carbonate or calcium hydroxide. The reactions are as follows:

    With Calcium Carbonate: [ \text{SO}_2 + \text{CaCO}_3 \rightarrow \text{CaSO}_3 + \text{CO}_2 ]

    With Calcium Hydroxide: [ \text{SO}_2 + \text{Ca(OH)}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a large scale through flue-gas desulfurization. This process involves treating flue gases containing sulfur dioxide with a slurry of calcium carbonate or calcium hydroxide. The resulting this compound can be further oxidized to produce gypsum (calcium sulfate), which is used in the construction industry .

Types of Reactions:

  • Oxidation: this compound can be oxidized to form calcium sulfate: [ \text{CaSO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{CaSO}_4 ]

  • Reduction: this compound can act as a reducing agent in various chemical reactions, particularly in the presence of strong oxidizing agents.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can convert this compound to calcium sulfate.

    Reducing Agents: this compound can reduce certain metal ions in solution, such as iron(III) to iron(II).

Major Products:

    Calcium Sulfate: Formed through the oxidation of this compound.

    Sulfur Dioxide: Released when this compound is decomposed by strong acids.

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s primary uniqueness lies in its role in flue-gas desulfurization. Its ability to react with sulfur dioxide and form calcium sulfate makes it an essential compound for reducing air pollution from fossil fuel power plants .

Properties

IUPAC Name

calcium;sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAOBIBJACZTNA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CaSO3, CaO3S
Record name calcium sulfite
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DSSTOX Substance ID

DTXSID10883104
Record name Calcium sulfite
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Molecular Weight

120.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley]
Record name Sulfurous acid, calcium salt (1:1)
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Record name CALCIUM SULPHITE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium sulfite
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CAS No.

10257-55-3
Record name Calcium sulfite
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Record name Sulfurous acid, calcium salt (1:1)
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Record name Calcium sulfite
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Record name Calcium sulphite
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Synthesis routes and methods I

Procedure details

injecting dry calcium hydroxide into said humidified gaseous stream such that said calcium hydroxide reacts with sulfur dioxide present therein to form calcium sulfite or calcium sulfate;
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Synthesis routes and methods II

Procedure details

In a second embodiment of the present process, the gaseous stream is substantially completely saturated with water by addition of water thereto and the dry calcium hydroxide is added to the saturated gaseous stream which reacts with sulfur dioxide to form calcium sulfite or calcium sulfate. The gaseous stream is then exposed to a coronal discharge to form nitric acid from the nitrogen oxides. Further dry calcium hydroxide is then added to the gaseous stream which reacts with the nitric acid to form calcium nitrate. The calcium sulfite or calcium sulfate, calcium nitrate and residual calcium hydroxide, all in dry solid form, are separated from the gaseous stream and the gaseous stream discharged to the atmosphere. The dry solids are preferably separated in a baghouse filter unit and a portion of separated dry residual calcium hydroxide may be returned to the system for use in removal of sulfur dioxide and/or nitric acid from further gaseous stream.
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Synthesis routes and methods III

Procedure details

reacting said waste water with a mixture of calcium oxide and calcium sulfide and with recycled ammonium sulfite from step (f), the molar ratio CaS/CaO being at least 0.5:1 and the amounts of the reactants being sufficient to form simultaneously insoluble calcium sulfate, insoluble calcium sulfite, and ammonium sulfide dissolved in the aqueous phase and then separating the resulting mixture of insoluble calcium sulfate and calcium sulfite from the aqueous phase,
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ammonium sulfite
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CaS CaO
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Synthesis routes and methods IV

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Another embodiment is depicted in FIG. 3 wherein the present invention is adapted to the so-called "double alkali" stack gas scrubbing system. In this alternative embodiment, a slurry 8 of finely-ground limestone is prepared in tank 10 and fed to a reactor 12 wherein it is reacted with carbon dioxide at a pressure of about 500 psig to form a pressurized slurry 9. The pressurized slurry is then introduced into a solution regenerator 14 wherein the relatively soluble unstable calcium compound readily reacts with a sodium sulfite or sulfate solution 2 exiting a stack gas scrubber 16 to form a slurry 3 containing calcium sulfite or sulfate solids and sodium bicarbonate in solution. The slurry 3 is then depressurized into let-down tank 18 and then introduced into filter 20 for removal of the calcium sulfite or sulfate solids. Alternatively, the calcium sulfite or sulfate solids may be separated from the sodium bicarbonate solution in regenerator 14. Then the solution may be depressurized into let-down tank 18. The filtered solution 5 is then heated by solution heater 22 and further depressurized in tank 24 to convert the sodium bicarbonate to sodium carbonate in solution 6 which is used to scrub the stack gas in tower 16.
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Synthesis routes and methods V

Procedure details

In a system for removing sulfur oxides from flue gas, the gas is contacted by a primary extraction solution containing sodium sulfite as the active compound and some sodium bisulfite in a scrubber, and the resultant extract containing more sodium bisulfite is mixed with an alkaline solution containing regenerated sodium sulfite in a mixer to produce the primary extraction solution. A portion of the latter is bled off to a regenerator wherein the quantity of sodium bisulfite made in the scrubber reacts with calcium hydroxide to form regenerated sodium sulfite and large diameter calcium sulfite precipitates that remain suspended in the parent solution. This mixture is drawn off the regenerator by overflow, without pumping, for gravity flow to the eye of a thickener, wherein an increased density slurry of the mixture is withdrawn from the thickener well and directed to a rotary filter to produce a calcium sulfite filter cake. The resultant filtrate and the solids free overflow from the thickener provide the sodium sulfite solution inputs to a holding tank, from which the liquor is pumped through a back washed polishing filter and back to the mixer. Flyash, initially present in the incoming flue gas, is separated from the gas in the scrubber and passes through the system to the filter, where it acts as a filter-aid.
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Q & A

Q1: What is the primary industrial application of calcium sulfite?

A1: this compound is widely used in flue gas desulfurization (FGD) systems to remove sulfur dioxide (SO₂) from flue gases produced by coal-fired power plants. [, , ]

Q2: How does this compound interact with sulfur dioxide in FGD systems?

A2: In FGD systems, this compound reacts with SO₂ in a slurry, forming this compound hemihydrate (CaSO₃•1/2H₂O). This reaction helps scrub SO₂ from the flue gas, reducing sulfur emissions. [, , ]

Q3: What factors influence the dissolution rate of this compound in FGD systems?

A3: The dissolution rate of this compound, a crucial factor in SO₂ absorption and limestone utilization, is influenced by pH, temperature, dissolved calcium and sulfite concentrations, and the presence of other ions like magnesium and sulfate. [, ]

Q4: How does the oxidation of this compound impact its use in building materials?

A5: The oxidation of this compound to calcium sulfate (gypsum) is a critical factor in its application in building materials. Slow or incomplete oxidation can negatively affect the quality of products like autoclaved bricks, highlighting the importance of controlling the oxidation process. [, ]

Q5: Can this compound from FGD systems be used directly as a substitute for natural gypsum?

A6: While this compound can be oxidized to gypsum, the presence of impurities like iron oxides, silica, and various metal salts can hinder its direct use as a substitute for natural gypsum in some applications. Purification techniques, such as froth flotation, are being explored to address this challenge. [, , ]

Q6: What is the role of manganese ions in the oxidation of this compound?

A7: Manganese ions act as a catalyst, significantly enhancing the oxidation rate of this compound to calcium sulfate. This catalytic effect is important for efficient gypsum production in FGD systems. [, , ]

Q7: How does the crystal structure of this compound hemihydrate impact its properties?

A8: this compound hemihydrate typically forms platelet-shaped crystals. Understanding the crystal growth and agglomeration of these platelets is crucial, as it affects the settling and dewatering properties of the sludge produced in FGD systems. [, ]

Q8: Can the crystal morphology of this compound be modified?

A9: Yes, the addition of organic acids, particularly carboxylic acids, can modify the crystal habit of this compound, leading to the formation of larger, thicker, and more easily dewatered crystals. []

Q9: What are the environmental concerns related to the disposal of this compound?

A10: Improper disposal of this compound, particularly from FGD systems, can lead to environmental problems. The release of SO₂ due to the decomposition of this compound in acidic soil conditions is a significant concern. [, ]

Q10: What is the impact of soil pH on the oxidation of this compound?

A11: The oxidation rate of this compound increases significantly with decreasing soil pH. This highlights the importance of carefully considering the application rate and soil pH when using this compound-containing materials as soil amendments. []

Q11: How does the thermal stability of this compound impact its utilization?

A12: The thermal stability of this compound is a crucial factor in its utilization, particularly in building materials. Research shows that this compound loses crystal water below 450°C and fully converts to calcium sulfate at higher temperatures in the presence of oxygen. Understanding these thermal transformations is essential for optimizing its use in various applications. []

Q12: What are the challenges associated with accurately determining this compound content in high-alkaline FGD ash?

A14: The high alkalinity of FGD ash can interfere with the iodometric determination of this compound. Pre-treatment with iodine followed by acidification with phosphoric acid within a specific pH range is crucial for accurate analysis. []

Q13: What is the role of this compound in the sugar industry?

A15: this compound is utilized in the sugar industry for juice clarification. It adsorbs colloidal substances, amino acids, and phenolic pigments, enhancing the purity of the sugar syrup. [, ]

Q14: How does the adsorption of non-sugar substances on this compound correlate with its zeta potential?

A16: Research suggests a positive correlation between the adsorption capacity of this compound for non-sugar substances and its zeta potential. As the adsorption of these substances increases, the zeta potential also rises, indicating changes in the surface charge of this compound. []

Q15: Has this compound been explored for acid rock drainage (ARD) inhibition?

A17: Yes, this compound has shown potential for inhibiting ARD, a significant environmental issue in mining. Its ability to act as a redox buffer and oxygen scavenger contributes to its effectiveness in mitigating ARD. []

Q16: What research infrastructure and resources are important for studying this compound?

A18: Research on this compound requires a combination of experimental and computational tools. Techniques like X-ray diffraction, infrared spectroscopy, and thermal analysis are essential for characterizing its structural and thermal properties. Computational modeling can further enhance the understanding of its reactivity, dissolution kinetics, and interactions with other substances. [, , ]

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